molecular formula C10H12BrN5O B8309698 5-Bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

5-Bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

Cat. No. B8309698
M. Wt: 298.14 g/mol
InChI Key: YWGROTOFJFJEQV-UHFFFAOYSA-N
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Patent
US09156831B2

Procedure details

p-Toluenesulfonyl chloride (164 g, 861.60 mmol) was added portion wise to a suspension of 3-amino-6-bromo-N′-pivaloylpyrazine-2-carbohydrazide (227 g, 718.00 mmol) and N,N-diisopropylethylamine (297 mL, 1795.01 mmol) in acetonitrile (2200 mL). The mixture was stirred for 2 hours at 70° C. The reaction was left to cool to room temperature overnight. The reaction mixture was partitioned between ethyl acetate (2 L) and sodium bicarbonate solution (2 L). The organic layer was washed with saturated brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting brown/beige solid was triturated with hot MTBE (1000 mL) and isolated by filtration and dried to afford 5-bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine as a yellow solid (187 g, 87%). The mother liquors were evaporated to dryness. The crude solid was triturated with MTBE (500 mL) filtered and washed with 100 mL of MTBE. The resulting solid was air dried overnight to afford a second crop of 5-bromo-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine (36 g, 17%): 1H NMR Spectrum: (DMSO-d6) 1.43 (9H, s), 7.70 (2H, s), 8.39 (1H, s); Mass Spectrum [M+H]+=298.
Quantity
164 g
Type
reactant
Reaction Step One
Name
3-amino-6-bromo-N′-pivaloylpyrazine-2-carbohydrazide
Quantity
227 g
Type
reactant
Reaction Step Two
Quantity
297 mL
Type
reactant
Reaction Step Two
Quantity
2200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[NH2:12][C:13]1[C:14]([C:20]([NH:22][NH:23][C:24](=[O:29])[C:25]([CH3:28])([CH3:27])[CH3:26])=O)=[N:15][C:16]([Br:19])=[CH:17][N:18]=1.C(N(CC)C(C)C)(C)C>C(#N)C>[Br:19][C:16]1[N:15]=[C:14]([C:20]2[O:29][C:24]([C:25]([CH3:26])([CH3:27])[CH3:28])=[N:23][N:22]=2)[C:13]([NH2:12])=[N:18][CH:17]=1

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
3-amino-6-bromo-N′-pivaloylpyrazine-2-carbohydrazide
Quantity
227 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NNC(C(C)(C)C)=O
Name
Quantity
297 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (2 L) and sodium bicarbonate solution (2 L)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting brown/beige solid was triturated with hot MTBE (1000 mL)
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C=1OC(=NN1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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